molecular formula C11H13NO4 B13604975 Ethyl 2-methyl-5-nitrophenylacetic acid

Ethyl 2-methyl-5-nitrophenylacetic acid

Cat. No.: B13604975
M. Wt: 223.22 g/mol
InChI Key: HPUHCZPTNPQBCS-UHFFFAOYSA-N
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Description

Contextual Significance of Arylacetic Acid Scaffolds in Organic Synthesis

Arylacetic acids and their derivatives are fundamental building blocks in organic synthesis. Their structure, featuring a carboxylic acid or ester group attached to a methylene (B1212753) group which is in turn bonded to an aromatic ring, provides a versatile platform for a wide array of chemical transformations. These scaffolds are precursors to a multitude of more complex molecules and are frequently employed in the synthesis of pharmaceuticals, agrochemicals, and materials. The reactivity of the carboxylic acid/ester function, the alpha-protons, and the aromatic ring itself can be selectively harnessed to construct intricate molecular architectures.

Overview of Nitrophenyl and Methylated Aromatic Systems in Contemporary Chemistry

The presence of a nitro group on a phenyl ring dramatically influences the electronic properties of the molecule. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution. This electronic modulation is a powerful tool for directing the course of chemical reactions.

Similarly, the methyl group, while often considered a simple alkyl substituent, plays a crucial role in modifying a molecule's properties. It is an electron-donating group and can influence the regioselectivity of reactions on the aromatic ring. Furthermore, the steric bulk of the methyl group can direct the approach of reagents, leading to specific stereochemical outcomes. The strategic placement of methyl groups is a common strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates.

Identification of Knowledge Gaps and Future Research Avenues for Ethyl 2-methyl-5-nitrophenylacetic acid

Despite the well-understood chemistry of its constituent parts, specific experimental data for this compound is not extensively available in public domain literature. This presents a clear knowledge gap. Future research should focus on the definitive synthesis and characterization of this compound. A thorough investigation of its physical and chemical properties would provide a valuable dataset for chemists.

Furthermore, exploring the reactivity of this compound would be a fruitful area of research. For instance, the reduction of the nitro group to an amine could open pathways to novel heterocyclic compounds. The ester functionality could be hydrolyzed to the corresponding carboxylic acid, which could then be used in amide coupling reactions. The methylene protons could potentially be functionalized, and the aromatic ring could be subject to further substitution reactions, although the existing substitution pattern will heavily influence the outcome. The unique combination of electronic and steric factors in this molecule makes it a compelling target for methodological studies in organic synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

2-(2-methyl-5-nitrophenyl)butanoic acid

InChI

InChI=1S/C11H13NO4/c1-3-9(11(13)14)10-6-8(12(15)16)5-4-7(10)2/h4-6,9H,3H2,1-2H3,(H,13,14)

InChI Key

HPUHCZPTNPQBCS-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C=CC(=C1)[N+](=O)[O-])C)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for Ethyl 2 Methyl 5 Nitrophenylacetic Acid and Precursors

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.org For ethyl 2-methyl-5-nitrophenylacetic acid, the analysis reveals several key disconnections:

C-O Ester Bond: The most apparent disconnection is the ethyl ester linkage. This transform simplifies the target molecule to 2-methyl-5-nitrophenylacetic acid and ethanol (B145695). This step is a standard functional group interconversion (FGI).

Aryl-C Bond: The bond between the phenyl ring and the acetic acid side chain can be disconnected. This suggests a precursor like a substituted benzyl (B1604629) halide (e.g., 2-methyl-5-nitrobenzyl chloride) and a cyanide source, which can be hydrolyzed to the carboxylic acid. wikipedia.org

C-N and C-C Bonds on the Aromatic Ring: The nitro and methyl groups represent aromatic substituents. Their introduction can be planned via electrophilic aromatic substitution (EAS) reactions. The order of these substitutions is critical for achieving the desired 1,2,4-substitution pattern.

A plausible retrosynthetic pathway would start from a simple, commercially available substituted toluene. A highly efficient route begins with o-toluidine (B26562) (2-methylaniline), which already possesses the required methyl group in the correct position relative to a functional group that can be later converted or replaced.

Retrosynthetic Scheme:

Target: this compound

Disconnect Ester: Leads to 2-methyl-5-nitrophenylacetic acid.

Disconnect Acetic Acid Group: Leads to 2-methyl-5-nitrobenzyl cyanide.

Disconnect Cyanide Group: Leads to 2-methyl-5-nitrobenzyl halide.

Disconnect Benzyl Halide: Leads to 2-methyl-5-nitrotoluene.

Disconnect Nitro Group: Leads to o-xylene (B151617) (less regioselective) or suggests a different strategy.

An alternative and more regiochemically controlled approach starts with o-toluidine:

Target: this compound

Precursor: 2-methyl-5-nitrophenylacetic acid

Precursor: 2-methyl-5-nitroaniline (B49896) (via Sandmeyer reaction to introduce the acetic acid moiety)

Starting Material: o-Toluidine (via nitration)

This latter approach is often preferred as the directing effects of the amino and methyl groups in o-toluidine can be strategically exploited.

Classical and Modern Approaches to the Phenylacetic Acid Core Synthesis

The synthesis of the phenylacetic acid core is a fundamental transformation in organic chemistry.

Classical Methods:

Hydrolysis of Benzyl Cyanide: This is a standard and widely used method. It involves the reaction of a benzyl halide with sodium or potassium cyanide to form benzyl cyanide, followed by acid- or base-catalyzed hydrolysis to yield phenylacetic acid. orgsyn.org The reaction is robust but uses highly toxic cyanide salts.

Modern Methods:

Carbonylation of Toluene: More recent methods focus on direct carbonylation. Toluene and its derivatives can be reacted with carbon monoxide in the presence of a transition metal catalyst (e.g., palladium complexes) to produce phenylacetic acid or its esters. This method avoids the use of cyanides but may require high pressures and specialized equipment.

Willgerodt-Kindler Reaction: This reaction allows for the synthesis of phenylacetic amides from acetophenones, which can then be hydrolyzed. It typically involves heating the ketone with sulfur and a secondary amine like morpholine.

Esterification Techniques for Ethyl Ester Formation

The final step in the synthesis is the conversion of the carboxylic acid (2-methyl-5-nitrophenylacetic acid) to its ethyl ester.

Fischer-Speier Esterification: This is the most common method, involving the reaction of the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comlibretexts.org The reaction is an equilibrium process. To drive it towards the product, either water must be removed as it is formed (e.g., using a Dean-Stark apparatus), or a large excess of the alcohol is used. masterorganicchemistry.comoperachem.com

The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which activates it for nucleophilic attack by the alcohol. chemistrysteps.com

Other Methods:

Reaction with Alkyl Halides: The carboxylate salt of the acid can be reacted with an ethyl halide (e.g., ethyl iodide) in an Sₙ2 reaction. This method is effective but alkyl halides can be hazardous.

Acid Chloride Formation: The carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride reacts rapidly with ethanol to form the ester. This is a high-yield method but involves corrosive and moisture-sensitive intermediates.

Below is a comparison of common esterification techniques.

MethodReagentsConditionsAdvantagesDisadvantages
Fischer EsterificationEthanol, Acid Catalyst (e.g., H₂SO₄)RefluxInexpensive reagents, suitable for large scale.Reversible reaction, requires excess alcohol or water removal. scienceinfo.com
Via Acid Chloride1. SOCl₂ or (COCl)₂ 2. Ethanol, Base (e.g., Pyridine)Often at room temperature or slightly elevated.High yield, fast reaction.Harsh reagents, generates HCl.
Alkylation of CarboxylateBase (e.g., NaH), Ethyl Halide (e.g., EtI)Anhydrous solvent (e.g., DMF, THF)Good for sensitive substrates.Requires strong base, alkylating agents can be toxic.

Regioselective Functionalization: Methylation and Nitration Strategies

Achieving the correct 1,2,4-substitution pattern on the phenyl ring requires careful consideration of the directing effects of the substituents. unizin.orglumenlearning.com

The introduction of a nitro group onto an aromatic ring is a classic electrophilic aromatic substitution (EAS) reaction. The regioselectivity is governed by the substituents already present on the ring. pressbooks.pub

Starting from 2-methylphenylacetic acid: The synthesis could begin with 2-methylphenylacetic acid. The methyl group (-CH₃) is an activating, ortho-, para-director. The carboxymethyl group (-CH₂COOH) is a deactivating, ortho-, para-director. unizin.org When both are present, the activating methyl group has a stronger influence. Nitration would be expected to occur at positions ortho and para to the methyl group. This would lead to a mixture of products, including the desired 2-methyl-5-nitrophenylacetic acid (para to the methyl group) and 2-methyl-3-nitrophenylacetic acid (ortho to the methyl group), requiring separation.

A More Controlled Route: A more regioselective synthesis starts with o-toluidine (2-methylaniline). The amino group (-NH₂) is a very strong activating, ortho-, para-director. To control the reaction and prevent oxidation, the amino group is first acetylated to form an acetamido group (-NHCOCH₃). This group is still a potent ortho-, para-director. Nitration of N-acetyl-o-toluidine with a mixture of nitric acid and sulfuric acid at low temperatures yields primarily 2-methyl-5-nitro-acetanilide. The acetamido group directs the incoming nitro group to the para position due to steric hindrance at the ortho position. Subsequent hydrolysis of the amide provides 2-methyl-5-nitroaniline in high yield. chemicalbook.comguidechem.com

Introducing the methyl group after nitration is generally not a viable strategy. Friedel-Crafts alkylation, the typical method for adding alkyl groups, does not work on strongly deactivated rings, such as those containing a nitro group. Therefore, it is synthetically advantageous to start with a precursor that already contains the methyl group, such as o-toluidine or o-xylene. chemicalbook.comgoogle.com The strategy starting with o-toluidine is superior due to the high degree of regiochemical control it offers during the nitration step. chemicalbook.com

Green Chemistry and Sustainable Synthetic Pathways

Modern synthetic chemistry emphasizes sustainability by reducing waste, avoiding hazardous reagents, and minimizing energy consumption. researchgate.net

Nitration: Traditional nitration uses a mixture of concentrated sulfuric and nitric acids, which is highly corrosive and generates significant acidic waste. frontiersin.org Greener alternatives include:

Solid Acid Catalysts: Using solid acid catalysts like zeolites or sulfated zirconia can replace liquid sulfuric acid. rsc.orgnih.govacs.org These catalysts are often recyclable, non-corrosive, and can enhance regioselectivity. rsc.orggoogle.com

Milder Nitrating Agents: Reagents such as calcium nitrate (B79036) in acetic acid or mechanochemical methods with organic nitrating agents can provide safer and more environmentally benign alternatives to mixed acids. gordon.edursc.orgrsc.org

Esterification: To make esterification more sustainable, several approaches can be taken:

Heterogeneous Catalysts: Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15) or sulfonated carbons, can replace mineral acids. mdpi.commdpi.com This simplifies product purification (the catalyst is filtered off) and allows for catalyst reuse. mdpi.comacs.org

Biocatalysis: Enzymes, particularly lipases, can catalyze esterification under mild conditions (room temperature, neutral pH) with high selectivity. This avoids the need for harsh acids and high temperatures.

Energy Efficiency:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often cleaner reactions with higher yields. ajgreenchem.compatsnap.comacs.org This technique has been successfully applied to both nitration and esterification reactions. researchgate.netwiley.com

The table below summarizes some green alternatives for the synthesis steps.

Reaction StepTraditional MethodGreen/Sustainable AlternativeAdvantage of Alternative
NitrationHNO₃ / H₂SO₄Solid acid catalysts (zeolites), Ca(NO₃)₂ / Acetic Acid, Microwave heatingReduces corrosive acid waste, recyclable catalysts, improved safety, energy efficient. researchgate.netgordon.edu
EsterificationExcess alcohol with H₂SO₄ catalyst, refluxSolid acid catalysts (e.g., Amberlyst-15), enzymatic catalysis (lipases)Easy catalyst separation and reuse, mild reaction conditions, high selectivity. mdpi.comnih.gov

Process Optimization and Scale-Up Considerations for Industrial and Large-Scale Synthesis

The industrial production of this compound necessitates a robust and optimized synthetic process to ensure high yield, purity, and cost-effectiveness while maintaining operational safety. The likely two-step manufacturing process involves the nitration of 2-methylphenylacetic acid to form the key intermediate, 2-methyl-5-nitrophenylacetic acid, followed by its esterification with ethanol. Process optimization and scale-up for each of these stages present unique challenges and require careful consideration of various reaction parameters.

Nitration of 2-Methylphenylacetic Acid

The nitration of aromatic compounds is a well-established industrial process, typically employing a mixture of nitric acid and sulfuric acid. googleapis.com However, the presence of an activating methyl group and a deactivating acetic acid side chain on the aromatic ring makes regioselectivity a primary concern. The desired 5-nitro isomer must be maximized over other potential isomers.

Process Optimization:

Key parameters that require optimization for the nitration step include:

Nitrating Agent Composition: The ratio of nitric acid to sulfuric acid is critical. Sulfuric acid acts as a catalyst, promoting the formation of the nitronium ion (NO₂⁺), the active electrophile. googleapis.com Optimization studies would involve varying this ratio to maximize the yield of the desired isomer while minimizing by-product formation.

Reaction Temperature: Nitration is a highly exothermic reaction. Temperature control is crucial for both safety and selectivity. Lower temperatures often favor higher selectivity but may lead to slower reaction rates. An optimal temperature profile would be determined to balance these factors. For instance, in related industrial nitrations of toluene, temperatures are carefully controlled to achieve the desired isomer distribution. icm.edu.pl

Reaction Time and Dosing: The rate of addition of the nitrating agent to the substrate solution and the total reaction time are optimized to ensure complete conversion while preventing over-nitration or degradation of the product.

Solvent: While often performed in excess sulfuric acid, the use of an inert co-solvent like dichloromethane (B109758) could be explored to improve solubility and heat transfer. patsnap.com

Scale-Up Considerations:

Transitioning the nitration process from laboratory to an industrial scale introduces several challenges:

Heat Management: The exothermicity of the reaction becomes a major safety concern on a large scale. Industrial reactors must be equipped with efficient cooling systems to dissipate the heat generated and prevent thermal runaway.

Mass Transfer: Ensuring efficient mixing of the reactants is vital for consistent product quality. Inadequate mixing can lead to localized "hot spots" and an increase in unwanted by-products. The use of specialized reactors, such as plug-flow reactors, can offer better control over reaction conditions in continuous processes. googleapis.com

Work-up and Purification: On a large scale, the separation of the product from the strong acid mixture requires robust and corrosion-resistant equipment. The purification of the final product to remove isomeric impurities is critical and may involve multi-step crystallization processes. An industrial scale-up test for a similar compound involved charging 50 kg of the starting material to obtain 47 kg of the nitrated product, highlighting the potential for high-yield production with optimized processes. patsnap.com

Illustrative Data for Nitration Optimization

The following interactive table illustrates typical data from a process optimization study for the nitration of an aromatic compound, showing the impact of temperature and the molar ratio of nitric acid to the aromatic substrate on the yield of the desired nitro-isomer.

Temperature (°C)Molar Ratio (HNO₃/Substrate)Yield of Desired Isomer (%)Purity (%)
01.17592
01.58290
101.17888
101.58585
201.17280
201.58078

Esterification of 2-methyl-5-nitrophenylacetic acid

The second stage of the synthesis is the esterification of the 2-methyl-5-nitrophenylacetic acid intermediate with ethanol. Fischer-Speier esterification, using an acid catalyst, is a common and cost-effective method for large-scale ester production. mdpi.com

Process Optimization:

The optimization of the esterification step focuses on driving the reaction equilibrium towards the product side. Key parameters include:

Catalyst Selection and Loading: Strong acids like sulfuric acid or p-toluenesulfonic acid are effective catalysts. Heterogeneous catalysts, such as acidic ion-exchange resins, can also be used and offer the advantage of easier separation and recycling, which is beneficial for industrial processes. mdpi.com The optimal catalyst and its concentration would be determined to achieve a high reaction rate with minimal side reactions.

Reactant Ratio: Using an excess of ethanol can shift the equilibrium to favor the formation of the ethyl ester. The optimal molar ratio of ethanol to the carboxylic acid needs to be established to maximize yield without incurring excessive costs for solvent recovery.

Water Removal: The removal of water, a by-product of the reaction, is crucial for achieving high conversion. On an industrial scale, this is often accomplished by azeotropic distillation using a suitable solvent (e.g., toluene) and a Dean-Stark apparatus. mdpi.com

Temperature and Reaction Time: The reaction temperature is optimized to ensure a reasonable reaction rate without causing degradation of the product. The reaction is monitored until the starting carboxylic acid is consumed to the desired extent.

Scale-Up Considerations:

When scaling up the esterification process, the following factors are important:

Reactor Design: The choice of reactor material is important to prevent corrosion from the acidic catalyst. Glass-lined or stainless-steel reactors are commonly used.

Purification: The crude product will contain the ester, unreacted ethanol, the acid catalyst, and water. The purification process on a large scale typically involves neutralization of the catalyst, phase separation to remove water-soluble impurities, and distillation to remove excess ethanol and purify the final product.

Solvent Recovery: If a solvent is used for azeotropic water removal, an efficient solvent recovery system is necessary to make the process economically viable and environmentally friendly.

Illustrative Data for Esterification Optimization

The following interactive table shows representative data from an optimization study of an acid-catalyzed esterification, demonstrating the effect of catalyst loading and the molar ratio of alcohol to carboxylic acid on the final product yield.

Catalyst Loading (mol%)Molar Ratio (Alcohol/Acid)Reaction Time (h)Yield (%)
13:1885
15:1692
23:1690
25:1496
33:1591
35:1397

Comprehensive Studies on Chemical Reactivity and Transformations

Reactions Involving the Ethyl Ester Moiety

The ethyl ester group in ethyl 2-methyl-5-nitrophenylacetate is susceptible to various nucleophilic acyl substitution reactions, including hydrolysis, transesterification, and amidation.

The hydrolysis of ethyl 2-methyl-5-nitrophenylacetate to 2-methyl-5-nitrophenylacetic acid can be achieved under both acidic and basic conditions. google.comresearchgate.net Alkaline hydrolysis, also known as saponification, is typically carried out using an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. researchgate.netmasterorganicchemistry.com This reaction is essentially irreversible as the carboxylate salt formed is resistant to nucleophilic attack. masterorganicchemistry.com

Table 1: General Conditions for Alkaline Hydrolysis of Phenylacetic Acid Esters

ReagentSolventTemperatureProduct
Sodium HydroxideWater/Ethanol (B145695)Room Temp. to Reflux2-methyl-5-nitrophenylacetic acid sodium salt
Potassium HydroxideWater/Methanol (B129727)Room Temp. to Reflux2-methyl-5-nitrophenylacetic acid potassium salt

Note: The data in this table is generalized from the hydrolysis of similar esters and represents typical conditions.

Acid-catalyzed hydrolysis, the reverse of Fischer esterification, is an equilibrium process. google.com It requires heating the ester with a large excess of water in the presence of a strong acid catalyst. google.com

Transesterification involves the conversion of the ethyl ester to another ester by reaction with a different alcohol in the presence of an acid or base catalyst. researchgate.net This reaction is reversible, and the equilibrium can be shifted by using a large excess of the reactant alcohol. researchgate.net

Acid-catalyzed transesterification proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol nucleophile. researchgate.net Common acid catalysts include sulfuric acid and p-toluenesulfonic acid.

Base-catalyzed transesterification is typically achieved using an alkoxide base corresponding to the alcohol being used for the exchange. researchgate.net This prevents saponification as a side reaction. For example, to convert the ethyl ester to a methyl ester, sodium methoxide (B1231860) in methanol would be the reagent of choice.

Table 2: Catalysts and Conditions for Transesterification

Catalyst TypeExample CatalystReactant AlcoholSolventGeneral Conditions
AcidH₂SO₄, p-TsOHMethanol, Propanol, etc.Excess of reactant alcoholHeating
BaseSodium Methoxide, Sodium EthoxideMethanol, Ethanol, etc.Excess of reactant alcoholRoom Temp. to Heating

Note: This table presents general conditions for transesterification reactions of esters.

The conversion of ethyl 2-methyl-5-nitrophenylacetate to the corresponding amide can be achieved through various methods. Direct amidation with amines can be challenging but can be facilitated by catalysts. For instance, niobium(V) oxide (Nb₂O₅) has been reported as an effective heterogeneous catalyst for the direct amidation of various esters with amines under solvent-free conditions. researchgate.net This method offers high yields and reusability of the catalyst. researchgate.net

Another approach involves the use of metal catalysts, such as those based on nickel, for the direct amidation of esters. researchgate.net These reactions often require elevated temperatures.

Table 3: Catalytic Systems for Direct Amidation of Esters

CatalystAmineConditionsProduct
Nb₂O₅Benzylamine, Aniline (B41778)Solvent-free, HeatN-substituted-2-(2-methyl-5-nitrophenyl)acetamide
Nickel-based catalystsVarious primary and secondary aminesToluene, 140 °CN-substituted-2-(2-methyl-5-nitrophenyl)acetamide

Note: The data is based on general methods for the catalytic amidation of esters and may be applicable to the target compound.

Transformations at the Acetic Acid Side Chain

The methylene (B1212753) group (α-carbon) of the acetic acid side chain is activated by the adjacent ester carbonyl group and the phenyl ring, making it susceptible to deprotonation and subsequent reactions. The electron-withdrawing nitro group further increases the acidity of the α-protons.

The enolate generated by treating ethyl 2-methyl-5-nitrophenylacetate with a suitable base can react with various electrophiles, allowing for functionalization at the α-position.

A common α-functionalization is halogenation. For instance, α-bromination can be achieved using N-bromosuccinimide (NBS), often with a catalytic amount of an acid like p-toluenesulfonic acid (PTSA), under microwave irradiation for a rapid and efficient reaction. researchgate.netresearchgate.netorganic-chemistry.org

Table 4: Conditions for Alpha-Bromination of Aralkyl Carbonyl Compounds

Brominating AgentCatalyst/InitiatorSolventConditionsProduct
N-Bromosuccinimide (NBS)p-Toluenesulfonic acid (PTSA)Dichloromethane (B109758)Microwave IrradiationEthyl 2-bromo-2-(2-methyl-5-nitrophenyl)acetate
N-Bromosuccinimide (NBS)AIBN (radical initiator)Carbon tetrachlorideRefluxEthyl 2-bromo-2-(2-methyl-5-nitrophenyl)acetate

Note: These are general conditions for the α-bromination of related compounds and are expected to be applicable here.

The acidic α-protons of ethyl 2-methyl-5-nitrophenylacetate enable its participation in various condensation reactions, which are fundamental for carbon-carbon bond formation.

The Claisen condensation involves the self-condensation of two molecules of the ester in the presence of a strong base (e.g., sodium ethoxide) to form a β-keto ester. masterorganicchemistry.com An intramolecular version of this reaction is the Dieckmann condensation , which occurs with diesters to form cyclic β-keto esters. libretexts.orgyoutube.comopenstax.org For a derivative of the target compound, such as a 1,6- or 1,7-diester, this reaction would lead to the formation of a five- or six-membered ring, respectively. libretexts.orgopenstax.org

The Knoevenagel condensation is another important reaction where the active methylene group condenses with an aldehyde or ketone in the presence of a weak base (e.g., piperidine) to form an α,β-unsaturated product. nih.govnih.govresearchgate.netresearchgate.net The reaction of ethyl 2-methyl-5-nitrophenylacetate with an aldehyde like benzaldehyde (B42025) would yield an ethyl 2-benzylidene-2-(2-methyl-5-nitrophenyl)acetate derivative.

Table 5: Examples of Condensation Reactions

Reaction NameReactant(s)Base/CatalystProduct Type
Claisen CondensationTwo equivalents of Ethyl 2-methyl-5-nitrophenylacetateSodium ethoxideβ-keto ester
Knoevenagel CondensationEthyl 2-methyl-5-nitrophenylacetate and BenzaldehydePiperidineα,β-unsaturated ester

Note: This table illustrates the expected products based on the general principles of these condensation reactions.

Reactivity of the Nitro Group

The nitro group (-NO₂) is a dominant feature of the Ethyl 2-methyl-5-nitrophenylacetic acid molecule, profoundly influencing its chemical behavior. As a strong electron-withdrawing group, it deactivates the aromatic ring towards electrophilic attack while activating it for other types of transformations, most notably reduction and, under specific conditions, nucleophilic aromatic substitution.

The conversion of the nitro group to an amino group (-NH₂) is one of the most significant and widely utilized transformations for nitroaromatic compounds. wikipedia.orgnih.gov This reduction is a key step in the synthesis of various derivatives, as it changes a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing one. masterorganicchemistry.com The resulting product from the reduction of this compound is Ethyl 2-amino-5-methylphenylacetic acid.

A variety of reagents and catalytic systems can accomplish this transformation, with the choice often depending on the desired selectivity and the presence of other functional groups. researchgate.net Common methods applicable to this transformation include:

Catalytic Hydrogenation: This is an efficient method utilizing hydrogen gas in the presence of a metal catalyst. Catalysts such as Palladium-on-carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Raney nickel are frequently employed. wikipedia.orgmasterorganicchemistry.com Transfer hydrogenation, using a hydrogen source like formic acid or hydrazine (B178648) in conjunction with a catalyst, is also a viable option. researchgate.net

Metal-Acid Systems: The reduction can be effectively carried out using metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium, such as hydrochloric acid (HCl) or acetic acid. masterorganicchemistry.com

Sulfide (B99878) Reagents: Reagents like sodium sulfide (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) can also be used for the reduction of nitro groups. wikipedia.org

The reduction process is generally exothermic and requires careful control of reaction conditions to ensure safety and prevent side reactions. acsgcipr.org

MethodReagents/CatalystTypical ConditionsProductReference
Catalytic HydrogenationH₂, Pd/C or PtO₂Solvent (e.g., Ethanol, Ethyl Acetate), RT-50°C, 1-10 bar H₂Ethyl 2-amino-5-methylphenylacetic acid wikipedia.orgmasterorganicchemistry.com
Transfer HydrogenationPd/C, Formic Acid/Potassium FormateSolvent (e.g., THF), HeatEthyl 2-amino-5-methylphenylacetic acid researchgate.net
Metal in AcidFe, Sn, or Zn with HCl or Acetic AcidAqueous or alcoholic solvent, Heat/RefluxEthyl 2-amino-5-methylphenylacetic acid masterorganicchemistry.com
Metal HydridesSnCl₂Solvent (e.g., Ethanol)Ethyl 2-amino-5-methylphenylacetic acid wikipedia.orgresearchgate.net

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is typically unfavorable for simple aryl halides but is greatly facilitated by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group. wikipedia.orglibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. libretexts.orgyoutube.com

In the structure of this compound, the nitro group is at the C5 position. For this nitro group to effectively drive an SNAr reaction, a suitable leaving group (e.g., a halide) would need to be located at either the C2 or C4 position (ortho or para, respectively). The current molecule has a methyl group at C2 and a hydrogen atom at C4. Therefore, this compound itself is not primed for SNAr reactions. However, if the molecule were modified to include a leaving group at an ortho or para position relative to the nitro group, it would become a viable substrate for this type of transformation.

Hypothetical SubstrateNucleophileRequired ConditionExpected ProductReference
Ethyl 4-chloro-2-methyl-5-nitrophenylacetateMethoxide (CH₃O⁻)Presence of a strong nucleophile and a leaving group para to the NO₂ groupEthyl 4-methoxy-2-methyl-5-nitrophenylacetate wikipedia.orglibretexts.org
Ethyl 2-chloro-6-methyl-3-nitrophenylacetate*Ammonia (B1221849) (NH₃)Presence of a strong nucleophile and a leaving group ortho to the NO₂ groupEthyl 2-amino-6-methyl-3-nitrophenylacetate wikipedia.orglibretexts.org

Note: The hypothetical substrates are for illustrative purposes to explain the SNAr principle.

Electrophilic Aromatic Substitution (EAS) on the Phenyl Ring

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. youtube.com The reactivity of the benzene (B151609) ring towards EAS is heavily influenced by its existing substituents. masterorganicchemistry.com In this compound, three groups influence the reaction's rate and regioselectivity:

Nitro Group (-NO₂): A powerful deactivating group due to its strong electron-withdrawing nature. It directs incoming electrophiles to the meta position. youtube.com

Methyl Group (-CH₃): A weakly activating group that directs incoming electrophiles to the ortho and para positions.

Ethyl Acetic Acid Group (-CH₂COOC₂H₅): This alkyl chain with an ester is generally considered a deactivating group and directs ortho and para.

Radical Reactions and Photochemical Transformations

Nitroaromatic compounds can participate in radical reactions, often initiated by one-electron reduction to form a nitro radical-anion (ArNO₂⁻). nih.gov While these radical anions themselves are often unreactive as damaging species, they are key intermediates in reductive metabolic pathways. nih.gov The stability and subsequent reactions of these radicals are controlled by the redox properties of the system.

Photochemical transformations of nitroaromatic compounds have also been documented. Irradiation with light can lead to various reactions, including the transfer of an oxygen atom from the nitro group to another part of the molecule or the initiation of substitution reactions. rsc.org For instance, some nitrophenylacetic acid derivatives have been used as photocapping groups, where light is used to cleave a bond and release a molecule. rsc.org While specific studies on the radical or photochemical reactions of this compound are not detailed, the general reactivity patterns of nitroaromatics suggest its potential to undergo such transformations under appropriate radical-forming or photolytic conditions. nih.govrsc.org

Kinetic and Thermodynamic Aspects of Chemical Transformations

The kinetics and thermodynamics of reactions involving this compound are dictated by the nature of its functional groups.

Kinetics: The rate of chemical transformations is influenced by the electronic environment of the aromatic ring.

Reduction of the Nitro Group: The reduction of aromatic nitro compounds is often highly exothermic, but may have a significant activation energy, sometimes requiring heating to initiate the reaction. researchgate.netacsgcipr.org The presence of other substituents affects the reaction rate; electron-donor groups can decrease the rate of catalytic reduction. orientjchem.org

Electrophilic Aromatic Substitution: The rate-determining step in EAS is the initial attack by the electrophile, which disrupts the ring's aromaticity and forms a carbocation intermediate (arenium ion). masterorganicchemistry.com The strongly deactivating nitro group on the ring increases the activation energy for this step, making the reaction kinetically unfavorable. youtube.com

Thermodynamics:

Reduction: The conversion of a nitro group to an amine is a thermodynamically favorable process, driven by the formation of stronger bonds in the product molecules.

SNAr and EAS Intermediates: The thermodynamic stability of the intermediates plays a crucial role. In a potential SNAr reaction, the nitro group would stabilize the negative charge of the Meisenheimer complex, making its formation more favorable. Conversely, in an EAS reaction, the nitro group would destabilize the positively charged arenium ion intermediate, making the reaction thermodynamically less favorable compared to benzene. masterorganicchemistry.comyoutube.com

Strategic Derivatization and Analog Development

Synthesis of Carboxylic Acid Analogues (e.g., 2-methyl-5-nitrophenylacetic acid)

Base-Catalyzed Hydrolysis (Saponification): This is the most common method, involving the treatment of the ethyl ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often in a co-solvent like ethanol (B145695) or methanol (B129727) to ensure miscibility. The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group. The resulting carboxylate salt is then protonated in a separate step using a strong acid (e.g., HCl) to yield the final carboxylic acid product.

Acid-Catalyzed Hydrolysis: Alternatively, the ester can be hydrolyzed by heating it in the presence of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), in an aqueous medium. This reaction is reversible, and its mechanism involves the protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. To drive the equilibrium towards the product side, an excess of water is typically used.

The free carboxylic acid is a key intermediate, providing a reactive handle for a variety of subsequent transformations that are not readily achievable with the less reactive ethyl ester.

Preparation of Amide and Hydrazide Derivatives

The carboxylic acid functional group of 2-methyl-5-nitrophenylacetic acid is readily converted into a wide array of amide and hydrazide derivatives. These transformations are significant as they introduce new structural motifs and potential hydrogen bonding capabilities.

Amide Synthesis: The synthesis of amides generally requires the activation of the carboxylic acid. A common method involves converting the carboxylic acid into a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). jocpr.com The resulting acyl chloride is then treated with a primary or secondary amine to form the corresponding N-substituted amide. Direct condensation of the carboxylic acid and an amine is also possible using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitate the removal of water. Studies on related nitro-imidazole compounds have shown the synthesis of various N-substituted amides by reacting activated intermediates with different amines, including aniline (B41778) and phenylethylamine derivatives. derpharmachemica.com

Hydrazide Synthesis: Hydrazides are typically prepared by reacting the parent ester (ethyl 2-methyl-5-nitrophenylacetic acid) or its corresponding acyl chloride with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). nih.govmdpi.com The reaction with the ester is often carried out by heating the two reagents together, sometimes in a solvent like ethanol. The high nucleophilicity of hydrazine allows it to directly displace the ethoxy group of the ester. The resulting hydrazide is a valuable synthetic intermediate, particularly for the construction of heterocyclic systems. magritek.com

Derivative TypeGeneral Synthetic MethodKey Reagents
Carboxylic AcidEster HydrolysisNaOH or H₂SO₄ in H₂O/Ethanol
N-Alkyl/Aryl AmideAcyl Chloride + Amine1. SOCl₂ 2. R₁R₂NH
N-Alkyl/Aryl AmidePeptide CouplingR₁R₂NH, DCC or EDC
HydrazideEster HydrazinolysisN₂H₄·H₂O

Diversification through Aromatic Ring Functionalization

The phenyl ring of this compound is substituted with two groups: a methyl group (-CH₃) and a nitro group (-NO₂). These substituents exert significant influence on the reactivity and regioselectivity of subsequent electrophilic aromatic substitution (EAS) reactions. chemguide.co.uklibretexts.orgorganicchemistrytutor.com

The methyl group is an activating, ortho, para-director due to its electron-donating inductive and hyperconjugation effects. libretexts.orglibretexts.org It increases the electron density of the ring, particularly at the positions ortho (C-3) and para (C-6) to itself, making the ring more susceptible to electrophilic attack.

Conversely, the nitro group is a strongly deactivating, meta-director. libretexts.org Its powerful electron-withdrawing resonance and inductive effects decrease the electron density of the ring, making it less reactive towards electrophiles. It directs incoming electrophiles to the positions meta to itself (C-4 and C-6).

When considering further substitution on the 2-methyl-5-nitrophenylacetic acid scaffold, the directing effects of these two groups must be analyzed in concert:

-CH₃ group (at C-2) directs to positions C-3 and C-6.

-NO₂ group (at C-5) directs to positions C-4 and C-6.

The directing effects of both the methyl and nitro groups reinforce each other at the C-6 position. stackexchange.com The C-3 position is activated by the methyl group but is not influenced by the nitro group's meta-directing effect. The C-4 position is directed by the nitro group but is meta to the methyl group. Therefore, electrophilic substitution is most likely to occur at the C-6 position, which is activated by the methyl group and directed by the nitro group. However, substitution at C-4 could also be possible, though likely to a lesser extent. Further substitution is sterically hindered and electronically disfavored at the position between the two existing substituents (C-3). stackexchange.com Common EAS reactions that could be explored include further nitration, halogenation, or sulfonation, although the already deactivated nature of the ring would require harsh reaction conditions. masterorganicchemistry.com

Synthesis of Reduced Nitro Analogues and Their Subsequent Transformations

The nitro group is a versatile functional group primarily because it can be readily reduced to an amino group (-NH₂). This transformation fundamentally alters the electronic properties of the aromatic ring and provides a new site for a vast range of chemical modifications. The reduction of the nitro group in 2-methyl-5-nitrophenylacetic acid derivatives yields 5-amino-2-methylphenylacetic acid analogues, which are key precursors for further synthesis.

Reduction Methods: Several methods are available for the reduction of aromatic nitro groups, with catalytic hydrogenation being one of the most common and efficient. commonorganicchemistry.com

Catalytic Hydrogenation: This method involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation. commonorganicchemistry.com Other catalysts like platinum(IV) oxide (PtO₂) or Raney Nickel can also be employed. wikipedia.org

Metal/Acid Reduction: A classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). commonorganicchemistry.com More recently, systems like zinc or magnesium powder with hydrazine-based hydrogen donors have been shown to selectively reduce nitro groups under mild conditions. These methods are often chemoselective, leaving other functional groups like esters or carboxylic acids intact.

Subsequent Transformations of the Amino Group: The resulting aniline derivative is a versatile intermediate. The amino group can:

Be acylated to form amides.

Be alkylated to form secondary or tertiary amines.

Undergo diazotization by treatment with nitrous acid (HONO, typically generated in situ from NaNO₂ and HCl) to form a diazonium salt. This salt is a highly useful intermediate that can be converted into a wide variety of functional groups (e.g., -OH, -F, -Cl, -Br, -I, -CN) via Sandmeyer and related reactions.

Exploration of Chiral Derivatives and Enantioselective Synthesis

The α-carbon of the phenylacetic acid moiety (the carbon atom between the phenyl ring and the carbonyl group) is a prochiral center. This means that while the parent compound is achiral, the introduction of a substituent at this position, or the stereoselective reduction of a related precursor, can create a chiral center, leading to a pair of enantiomers. 2-Arylpropionic acids are a well-known class of chiral molecules, and methods for their synthesis and resolution are well-established. nih.govnih.govfrontiersin.orgmdpi.comacs.org

Strategies for Enantioselective Synthesis:

Asymmetric Hydrogenation: One of the most powerful methods for creating chiral centers is the asymmetric hydrogenation of a suitable prochiral precursor, such as an α,β-unsaturated carboxylic acid ester. Using a chiral catalyst, typically a transition metal complex (e.g., Rhodium, Ruthenium) with a chiral phosphine (B1218219) ligand, allows for the selective addition of hydrogen across the double bond to produce one enantiomer in excess.

Catalytic Asymmetric Arylation: Modern methods allow for the enantioselective α-arylation of carbonyl compounds. For instance, α-halo esters can be coupled with aryl metal reagents using a chiral catalyst to generate α-aryl carboxylic acid derivatives with high enantiomeric excess. organic-chemistry.org

Chiral Resolution: If a racemic mixture of the α-substituted derivative is synthesized, the enantiomers can be separated. This can be achieved by forming diastereomeric salts with a chiral resolving agent (e.g., a chiral amine like brucine (B1667951) or (R)-1-phenylethylamine), which can then be separated by crystallization. Chromatographic methods using a chiral stationary phase (chiral HPLC) are also widely used for the analytical and preparative separation of enantiomers. nih.govnih.gov

The development of chiral derivatives is of significant interest as the biological activity of enantiomers can differ substantially.

Formation of Heterocyclic Annulation Products

The derivatized analogs of this compound, particularly the reduced amino derivatives, are excellent precursors for the synthesis of fused heterocyclic ring systems through annulation (ring-forming) reactions. These reactions typically involve the intramolecular or intermolecular condensation of the precursor to build a new ring onto the existing phenyl scaffold.

Quinolinone Synthesis: The 5-amino-2-methylphenylacetic acid derivative is an ortho-aminoaryl acetic acid. Such compounds are classic starting materials for the synthesis of quinolin-2-ones (carbostyrils). Cyclization can be achieved through various methods, often involving intramolecular amide bond formation. For example, heating the amino acid or its ester derivative can lead to lactamization, forming a dihydroquinolinone, which can be subsequently oxidized to the aromatic quinolinone.

Benzodiazepine (B76468) Synthesis: 1,5-Benzodiazepines can be synthesized by the condensation of an ortho-phenylenediamine (OPDA) with a ketone. nih.govijtsrd.comresearchgate.net While the 5-amino-2-methylphenylacetic acid is not a diamine itself, it can be converted into a suitable precursor. For instance, the amino group could be elaborated into a side chain containing a second amine, which could then undergo cyclization with a carbonyl compound to form a benzodiazepine ring fused to the original aromatic core. google.comgoogle.com

Indole (B1671886) Synthesis (Fischer Indole Synthesis): The Fischer indole synthesis is a powerful method for constructing the indole ring system. alfa-chemistry.comchem-station.comwikipedia.orgjk-sci.comorganic-chemistry.org The key starting materials are an arylhydrazine and a carbonyl compound. The 5-amino-2-methylphenylacetic acid derivative can be converted into the corresponding 5-hydrazino-2-methylphenylacetic acid via diazotization followed by reduction (e.g., with tin(II) chloride). This arylhydrazine can then be reacted with an aldehyde or ketone. The resulting hydrazone, upon treatment with an acid catalyst (e.g., ZnCl₂, polyphosphoric acid), undergoes a stackexchange.comstackexchange.com-sigmatropic rearrangement and subsequent cyclization with elimination of ammonia (B1221849) to afford a substituted indole. wikipedia.org This would result in an indole ring fused or substituted with the acetic acid moiety.

Mechanistic Investigations of Reactions Involving Ethyl 2 Methyl 5 Nitrophenylacetic Acid

Elucidation of Reaction Pathways for Ester and Nitro Group Transformations

The ester and nitro moieties are the primary sites for many chemical transformations of Ethyl 2-methyl-5-nitrophenylacetic acid. Understanding the pathways of these reactions is essential for controlling its chemical behavior.

Ester Group Transformations: The ethyl ester group typically undergoes reactions such as hydrolysis, transesterification, and reduction.

Hydrolysis: The hydrolysis of the ethyl ester to the corresponding carboxylic acid, 2-methyl-5-nitrophenylacetic acid, can proceed through either acid-catalyzed or base-catalyzed pathways.

Acid-Catalyzed Hydrolysis: This mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol (B145695) yield the carboxylic acid and regenerate the acid catalyst.

Base-Catalyzed Saponification: In this pathway, a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The collapse of this intermediate eliminates the ethoxide ion, which is a strong base and subsequently deprotonates the newly formed carboxylic acid, driving the reaction to completion. The final products are the carboxylate salt and ethanol. The kinetics of such hydrolysis reactions, particularly for substituted nitrophenyl esters, can be monitored spectrophotometrically by observing the release of the corresponding nitrophenol, providing a basis for studying electronic effects on reaction rates. semanticscholar.org

Nitro Group Transformations: The nitro group is a versatile functional group that can undergo reduction to various other nitrogen-containing functionalities.

Reduction: The reduction of the aromatic nitro group is a stepwise process that can yield nitroso, hydroxylamino, and ultimately amino compounds. The specific product obtained depends on the reducing agent and the reaction conditions.

Catalytic Hydrogenation: Using transition metal catalysts like Palladium, Platinum, or Nickel with hydrogen gas, the nitro group is typically reduced completely to an amino group (Ethyl 2-amino-5-methylphenylacetate). The mechanism involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a series of hydrogen atom transfers.

Chemical Reduction: Reagents like tin (Sn) or iron (Fe) in acidic media are also commonly used. These reactions proceed via a series of single-electron transfers from the metal to the nitro group, with protonation steps occurring in the acidic medium.

A notable reaction pathway for related 2-nitrophenyl ethyl compounds involves photochemistry. Upon irradiation, the nitro group can abstract a hydrogen atom from the adjacent benzylic position, leading to the formation of a transient species known as an aci-nitro intermediate. uni-konstanz.de This intermediate can then undergo further reactions, such as rearrangement to a nitroso product or elimination, depending on the reaction environment. uni-konstanz.de

Detailed Mechanisms of Aromatic Functionalization Reactions

The aromatic ring of this compound is subject to electrophilic and nucleophilic aromatic substitution reactions. The regioselectivity of these reactions is dictated by the directing effects of the existing substituents: the methyl group (-CH₃), the ethyl acetate (B1210297) group (-CH₂COOEt), and the nitro group (-NO₂).

Electrophilic Aromatic Substitution (EAS): The nitro group is a strong deactivating, meta-directing group due to its powerful electron-withdrawing nature (both by induction and resonance). Conversely, the methyl group is a weak activating, ortho-, para-directing group. The ethyl acetate group is weakly deactivating and meta-directing. The combined influence of these groups makes the ring significantly deactivated towards electrophiles. Substitution, if it occurs, is predicted to happen at the positions meta to the nitro group and ortho/para to the methyl group. The most likely positions for electrophilic attack are C4 and C6. The mechanism involves the attack of an electrophile (E⁺) on the π-system of the benzene (B151609) ring to form a resonance-stabilized carbocation intermediate (sigma complex or arenium ion), followed by the loss of a proton to restore aromaticity.

Nucleophilic Aromatic Substitution (NAS): The presence of the strongly electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic attack, particularly at the ortho and para positions relative to the nitro group (C2 and C4). A strong nucleophile can attack one of these positions, forming a resonance-stabilized Meisenheimer complex. The subsequent departure of a leaving group (if present) or hydride ion (in some cases) re-establishes the aromaticity.

Investigation of Catalytic Cycles in Transition Metal-Mediated Processes

Transition metals can be employed to catalyze a variety of transformations involving this compound, particularly in cross-coupling reactions for C-C and C-N bond formation. While specific studies on this exact molecule are not prevalent, the mechanistic cycles for related aryl nitro compounds are well-established.

A common example is the Suzuki cross-coupling reaction, which could be applied if the aromatic ring were functionalized with a halide (e.g., Ethyl 2-bromo-5-methyl-4-nitrophenylacetate). The catalytic cycle, typically involving a Palladium(0) catalyst, consists of three main steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) intermediate.

Transmetalation: An organoboron compound (R-B(OR)₂) reacts with the Pd(II) complex, transferring the organic group 'R' to the palladium center and displacing the halide. This step usually requires a base to activate the organoboron species.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Below is a summary of the elementary steps in a typical Palladium-catalyzed cross-coupling cycle.

StepCatalyst StateProcess Description
Oxidative Addition Pd(0) → Pd(II)The low-valent metal center inserts into the carbon-halogen bond of the aromatic ring.
Transmetalation Pd(II) → Pd(II)The organic group from a second reagent (e.g., an organoboron compound) is transferred to the palladium complex.
Reductive Elimination Pd(II) → Pd(0)The coupled product is expelled from the metal's coordination sphere, regenerating the active catalyst.

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Identification and Characterization of Reactive Intermediates

The elucidation of reaction mechanisms often hinges on the detection and characterization of short-lived, reactive intermediates.

Aci-nitro Intermediates: In photochemical reactions of ortho-nitrobenzyl compounds, the primary photochemical process is an intramolecular hydrogen abstraction by the excited nitro group from the benzylic position. uni-konstanz.de This generates a biradical which rapidly rearranges to an aci-nitro intermediate. uni-konstanz.de This species exists in a protolytic equilibrium with its anionic form. The ultimate reaction products are determined by the competing pathways available to the aci-nitro compound and its anion, which can include elimination or rearrangement. uni-konstanz.de These intermediates can often be studied using time-resolved spectroscopic techniques like nanosecond laser flash photolysis. uni-konstanz.de

Radical Intermediates: In radical reactions, such as those initiated by hydroxyl radicals (OH) in atmospheric chemistry, the initial step can be the addition of the radical to the aromatic ring. mdpi.com This forms a hydroxycyclohexadienyl-type radical intermediate. mdpi.com This radical adduct is not aromatic and can undergo further reactions, such as reacting with molecular oxygen or other radical species, leading to a cascade of products. mdpi.com

Carbocation Intermediates (Arenium Ions): As mentioned in section 5.2, arenium ions are key intermediates in electrophilic aromatic substitution reactions. Their stability is influenced by the substituents on the ring, with electron-donating groups stabilizing the positive charge and electron-withdrawing groups destabilizing it.

Meisenheimer Complexes: In nucleophilic aromatic substitution, the key intermediate is the Meisenheimer complex, a resonance-stabilized, negatively charged species. The strong electron-withdrawing effect of the nitro group is crucial for stabilizing this anionic intermediate, thereby facilitating the reaction.

Spectroscopic and Computational Approaches to Transition State Analysis

Modern mechanistic studies combine experimental techniques with computational chemistry to gain a detailed understanding of reaction pathways, including the structures and energies of transition states.

Spectroscopic Techniques: Time-resolved spectroscopy, such as laser flash photolysis, is invaluable for observing reactive intermediates that exist on timescales from nanoseconds to microseconds. uni-konstanz.de By monitoring the rise and decay of transient absorption signals, kinetic data for the formation and reaction of these intermediates can be obtained. uni-konstanz.de

Computational Approaches: Quantum chemical calculations, particularly using Density Functional Theory (DFT), have become a powerful tool for mapping the potential energy surface of a reaction. mdpi.commdpi.com These methods can be used to:

Calculate the geometries and energies of reactants, products, intermediates, and transition states.

Determine activation energies, which are related to the reaction rate.

Visualize the vibrational modes of a transition state to confirm it connects the desired reactant and product.

Explore different possible reaction pathways to determine the most energetically favorable route.

For instance, computational studies on the reaction of similar nitroaromatic compounds have been used to analyze Diels-Alder reaction mechanisms, ruling out certain pathways and identifying zwitterionic intermediates as key players. mdpi.com Such studies provide a molecular-level picture that is often inaccessible through experimental means alone. mdpi.comuni-muenchen.de

Computational MethodApplication in Mechanistic StudiesKey Output
Density Functional Theory (DFT) Calculating potential energy surfaces, locating transition states.Geometries, activation energies, reaction pathways. mdpi.com
Quantum Mechanics/Molecular Mechanics (QM/MM) Studying reactions in complex environments, such as in solution or enzymes.Atomistic insight into enzymatic reaction mechanisms. uni-muenchen.de
Ab initio Molecular Dynamics (AIMD) Simulating the dynamic evolution of a reacting system.Real-time visualization of bond-breaking and bond-forming events.
Transition State Theory (TST) Calculating reaction rate constants from computed potential energy surfaces.Theoretical reaction rates for comparison with experimental data. mdpi.com

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Computational and Theoretical Chemistry Studies

Molecular Structure and Conformation Analysis using Quantum Mechanical Methods

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are fundamental for determining the most stable three-dimensional structure of a molecule. This process, known as geometry optimization, identifies the lowest energy arrangement of atoms. For a flexible molecule like Ethyl 2-methyl-5-nitrophenylacetic acid, conformational analysis is crucial. This involves studying the rotation around single bonds to find different stable conformers and the energy barriers between them.

Table 1: Key Torsional Angles for Conformational Analysis of this compound.
BondDescriptionExpected Influencing Factors
C(aromatic)-C(acetic)Rotation of the phenyl ring relative to the side chainSteric hindrance from ortho-methyl group; interaction with the ester group.
C-C(ester)Rotation within the acetic acid backboneInteraction between the phenyl ring and the ethyl ester group.
O-C(ethyl)Rotation of the ethyl groupMinimal steric hindrance, likely highly flexible.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). taylorandfrancis.comucsb.edu The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, the electronic structure is significantly influenced by its substituents. The nitro group (-NO₂) is a strong electron-withdrawing group, which is expected to lower the energy of both the HOMO and LUMO. This effect typically leads to a smaller HOMO-LUMO gap, suggesting higher reactivity. The methyl and ethyl acetate (B1210297) groups are generally electron-donating or weakly withdrawing, modulating the electronic properties. DFT calculations on related nitroaromatic compounds confirm that the nitro group plays a dominant role in defining the frontier orbitals. researchgate.net The HOMO is often localized on the aromatic ring, while the LUMO is typically centered on the nitro group, indicating that this site is the most probable for receiving electrons in a reaction.

Table 2: Representative FMO Properties for a Nitroaromatic Compound (Nitrobenzene) as an Analogue.
OrbitalEnergy (eV)Primary LocationChemical Significance
HOMO-7.07Benzene (B151609) RingSite of electron donation (nucleophilic character).
LUMO-0.46Nitro Group / Benzene RingSite of electron acceptance (electrophilic character).
HOMO-LUMO Gap (ΔE)6.61 eVN/AIndicator of chemical reactivity and stability.

Data derived from analysis of nitrobenzene (B124822) as a model system. researchgate.net

Prediction of Reaction Energetics and Transition States

Computational chemistry allows for the detailed exploration of chemical reaction mechanisms by mapping the potential energy surface. This involves calculating the energies of reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state defines the activation energy (or reaction barrier), which is the primary determinant of the reaction rate.

For this compound, several reactions could be modeled, such as the hydrolysis of the ester, reduction of the nitro group, or electrophilic/nucleophilic substitution on the aromatic ring. For example, in a nucleophilic aromatic substitution reaction, a common reaction for nitroarenes, calculations can pinpoint whether the reaction proceeds and which position on the ring is most favorable for attack. mdpi.com The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. Advanced methods like the Activation Strain Model (ASM) can further dissect the activation barrier into the energy required to distort the reactants into their transition-state geometries (strain) and the actual electronic interaction between the distorted molecules. nih.gov Such analyses provide a deep, quantitative understanding of what factors control reaction outcomes and feasibility. nih.govnih.gov

Molecular Dynamics Simulations and Ligand-Receptor Interactions (for non-clinical biological targets)

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into dynamics, conformational changes, and intermolecular interactions. mdpi.com While clinical applications are excluded, MD is invaluable for understanding how a molecule like this compound might interact with non-clinical biological targets, such as enzymes involved in environmental bioremediation.

For instance, MD simulations have been used to study how nitroaromatic compounds bind to the active site of enzymes like nitrobenzene dioxygenase. nih.govacs.org Such a simulation would place this compound and the enzyme in a simulated aqueous environment and track their movements over time. The results can reveal stable binding poses and identify the specific amino acid residues that form key interactions (e.g., hydrogen bonds, van der Waals contacts) with the ligand. Studies on nitrobenzene dioxygenase have highlighted the critical role of an asparagine residue (Asn258), which forms a hydrogen bond with the substrate's nitro group, orienting it for catalysis. nih.govacs.org Similar interactions would be expected to govern the binding of this compound to such enzymes.

Prediction of Spectroscopic Properties for Experimental Validation

Quantum chemical calculations are widely used to predict various spectroscopic properties, which serves as a powerful tool for validating and interpreting experimental data. Methods like DFT can accurately calculate vibrational frequencies (IR spectra), while the Gauge-Independent Atomic Orbital (GIAO) method is standard for predicting NMR chemical shifts (¹H and ¹³C). nih.gov Electronic excitations and UV-Visible spectra are typically calculated using Time-Dependent DFT (TD-DFT). frontiersin.org

By calculating the vibrational frequencies of this compound, one could assign the specific peaks in an experimental IR spectrum to particular molecular motions (e.g., C=O stretch, NO₂ stretch). Similarly, predicted NMR chemical shifts can aid in the structural elucidation of the molecule and its conformers. TD-DFT calculations would reveal the nature of the electronic transitions responsible for its UV-Vis absorption, often corresponding to π-π* transitions within the aromatic system or n-π* transitions involving the nitro and carbonyl groups. Comparing theoretical spectra with experimental ones is a robust method for confirming that the synthesized molecule corresponds to the computationally modeled structure. nih.gov

Table 3: Example of Predicted vs. Experimental Spectroscopic Data for a Related Thiazolidinone Derivative.
Spectroscopic DataExperimental ValueCalculated Value (DFT)Assignment
¹H NMR (ppm)7.87.75Aromatic-H
¹³C NMR (ppm)165.4166.1C=O (carbonyl)
UV-Vis λmax (nm)388388HOMO -> LUMO transition

Data based on a representative study to illustrate the accuracy of DFT/TD-DFT methods. nih.gov

Solvation Models and Environmental Effects on Reactivity

The properties and reactivity of a molecule can be significantly altered by its solvent environment. Computational solvation models are used to account for these effects. These models are generally classified as either explicit, where individual solvent molecules are included in the simulation, or implicit (continuum), where the solvent is treated as a continuous medium with specific properties like a dielectric constant. wikipedia.org

The solubility and behavior of this compound in different environments can be predicted using these models. For its close analogue, 4-nitrophenylacetic acid, experimental solubility has been extensively studied in various solvents, showing a strong dependence on solvent properties. acs.orgacs.org The solubility was found to be highest in polar aprotic solvents like DMF and lowest in nonpolar solvents like cyclohexane. acs.org Thermodynamic models such as the Apelblat and Wilson equations can be used to correlate experimental solubility data with temperature. acs.org

Furthermore, the Abraham solvation parameter model provides a framework to quantify the different types of interactions between a solute and solvent. unt.eduscience.gov This model uses a set of solute descriptors (E, S, A, B, V, L) that represent properties like polarizability, dipolarity, hydrogen bond acidity/basicity, and molecular volume. By determining these parameters for this compound, one could predict its solubility and partitioning behavior in a vast range of solvents and environmental systems.

Table 4: Experimental Mole Fraction Solubility (x₁) of 4-Nitrophenylacetic Acid in Various Solvents at 298.15 K.
SolventMole Fraction Solubility (x₁) × 10³
N,N-dimethyl formamide (B127407) (DMF)369.31
Methanol (B129727)205.18
Ethanol (B145695)134.72
Ethyl acetate80.52
Acetonitrile (B52724)48.56
Water3.78
Cyclohexane0.06

Data for the analogue 4-nitrophenylacetic acid. acs.org

Advanced Applications in Organic Synthesis and Materials Science

Utilization as a Versatile Building Block in Complex Molecule Synthesis

The nitrophenylacetic acid scaffold is a recognized and valuable building block in organic synthesis, primarily owing to the reactivity of the nitro group and the carboxylic acid moiety. Derivatives of nitrophenylacetic acids serve as key intermediates in the construction of heterocyclic compounds, which are central to many biologically active molecules.

Key Synthetic Transformations and Applications:

Heterocycle Formation: A primary application of nitrophenylacetic acids is in the synthesis of nitrogen-containing heterocycles. The nitro group can be readily reduced to an amine under various conditions. This newly formed aniline (B41778) derivative can then undergo intramolecular cyclization with the adjacent acetic acid side chain (or its ester) to form lactams. Partial reduction of the nitro group can also lead to the formation of hydroxamic acids. These synthetic routes are instrumental in creating scaffolds for molecules with potential applications in medicine and materials. For instance, 2-nitrophenylacetic acid is a known precursor for quindoline, a heterocyclic system that has been explored for its enzyme-inhibiting and anticancer properties. researchgate.netwikipedia.org

Intermediate for Multi-step Synthesis: The functional groups of Ethyl 2-methyl-5-nitrophenylacetic acid can be chemically manipulated in a stepwise manner, making it a useful intermediate. The ester can be hydrolyzed to the carboxylic acid, which can then be activated and coupled with other molecules. The nitro group can be reduced to an amine, which can then be diazotized or acylated to introduce further complexity. A Chinese patent highlights the importance of 2-nitro-4-substituted phenylacetic acids as crucial intermediates for synthesizing 6-substituted indole (B1671886) ketones, which have applications in pharmaceuticals, agrochemicals, and fragrances. stenutz.eu This underscores the role of this class of compounds as valuable synthetic intermediates.

Protecting Group Chemistry: The parent compound, 2-nitrophenylacetic acid, has been utilized as a protecting group for primary alcohols. wikipedia.org The alcohol is esterified with the acid, and the resulting ester is stable under various conditions but can be selectively cleaved using a mild reducing agent like zinc and ammonium (B1175870) chloride, which reduces the nitro group and facilitates the removal of the protecting group. wikipedia.org

The presence of the alpha-methyl group in this compound introduces a chiral center (if synthesized or resolved as a single enantiomer), adding significant value for the asymmetric synthesis of complex target molecules. The combination of the nitro, ester, and methyl-substituted benzylic position makes it a potentially powerful tool for constructing elaborate molecular architectures.

Application in Polymer Chemistry as a Monomer or Additive

While direct polymerization of this compound has not been reported, its structure contains functionalities that suggest potential applications in polymer science, either as a monomer precursor or as a functional additive. Phenylacetic acid derivatives have been successfully used to create functional polymers.

For example, studies have demonstrated the electropolymerization of hydroxyphenylacetic acid isomers onto electrode surfaces. tcichemicals.com These processes generate electroactive polymeric films capable of immobilizing biomolecules, a key feature for biosensor development. tcichemicals.com This suggests a pathway for utilizing phenylacetic acid derivatives in functional polymer coatings.

Potential Routes to Polymer Integration:

Conversion to a Functional Monomer: The nitro group of this compound can be chemically reduced to an amine. The resulting amino-ester or the corresponding amino-acid (after hydrolysis) could then serve as a monomer.

Polyamides and Polyimides: The amino acid derivative could be incorporated into polyamide or polyimide backbones through condensation polymerization with diacids, diacyl chlorides, or dianhydrides. The properties of the resulting polymer would be influenced by the rigid phenyl ring and the methyl substituent.

Functional Acrylates: The amino group could be modified, for instance, by reaction with acryloyl chloride, to produce a polymerizable acrylate (B77674) or methacrylate (B99206) monomer.

Use as a Polymer Additive: The polar nitro and ester groups could impart specific properties if the molecule were used as an additive. It might function as a plasticizer, a stabilizer, or an agent to modify the surface properties of a host polymer.

The versatility of the functional groups provides a clear, albeit underexplored, potential for this compound to contribute to the development of new polymers with tailored properties.

Role in Supramolecular Chemistry and Crystal Engineering

The design of molecular solids with specific structures and properties, known as crystal engineering, relies on the predictable control of intermolecular interactions. Although the crystal structure of this compound is not publicly documented, the analysis of its parent isomers—2-nitrophenylacetic acid, 3-nitrophenylacetic acid, and 4-nitrophenylacetic acid—provides significant insight into its likely supramolecular behavior.

The key interactions governing the crystal packing of these molecules are hydrogen bonding and π-stacking.

Hydrogen Bonding: The carboxylic acid group is a powerful hydrogen bond donor and acceptor. In the solid state, nitrophenylacetic acids typically form centrosymmetric dimers through strong O-H···O hydrogen bonds between their carboxylic acid groups, creating a robust supramolecular synthon known as an R²₂(8) ring. researchgate.netiucr.org These primary dimers are then further assembled into more complex architectures through weaker C-H···O interactions, where hydrogen atoms from the phenyl ring or the methylene (B1212753) group interact with oxygen atoms from either the carbonyl or the nitro groups. researchgate.netnih.gov The interplay of these different hydrogen bonds leads to the formation of sheets or complex three-dimensional frameworks. researchgate.netnih.gov

For this compound, the replacement of the carboxylic acid's acidic proton with an ethyl group removes the strongest O-H···O hydrogen bond donor capability. However, the carbonyl oxygen of the ester and the oxygen atoms of the nitro group remain effective hydrogen bond acceptors. Therefore, its crystal structure would likely be dominated by C-H···O interactions and π-π stacking, leading to distinct supramolecular architectures compared to its carboxylic acid counterparts.

CompoundPrimary Supramolecular SynthonSecondary InteractionsResulting ArchitectureReference
2-Nitrophenylacetic acidO-H···O (R²₂(8) dimer)C-H···OHydrogen-bonded sheets researchgate.net
3-Nitrophenylacetic acidO-H···O, C-H···OC-H···O(nitro)3D framework nih.gov
4-Nitrophenylacetic acidO-H···O (R²₂(8) dimer)Nitro-nitro and nitro-carbonyl contactsPolymorphic forms with different dimer interactions iucr.org

Contribution to Catalyst and Ligand Design for Organic Reactions

The molecular structure of this compound contains functionalities that, upon modification, could be used to design specialized ligands for metal-catalyzed organic reactions. Ligands are crucial for controlling the reactivity, selectivity, and efficiency of homogeneous catalysts.

The primary route to creating a ligand from this molecule would involve the reduction of the nitro group to an amine. This transformation yields an ethyl 2-amino-5-methylphenylacetate derivative. This aminophenylacetate structure possesses several features relevant to ligand design:

Bidentate Ligand Potential: The amino group and the carbonyl oxygen of the ester could potentially act as a bidentate ligand, coordinating to a metal center to form a stable chelate ring.

Chiral Ligands: Since the alpha-carbon is a stereocenter, using an enantiomerically pure form of the starting material would lead to a chiral ligand. Chiral ligands are of paramount importance in asymmetric catalysis for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.

Further Functionalization: The amine can be further derivatized to introduce other coordinating groups, such as phosphines (via reaction with chlorodiphenylphosphine) or pyridyl moieties, creating more complex multidentate ligands. The ester group could also be hydrolyzed to the carboxylic acid, providing an additional coordination site.

While no specific catalysts or ligands based on this exact molecule have been reported, the synthesis of ligands from aminobenzoic acid derivatives is a well-established strategy in coordination chemistry and catalysis. The structural features of this compound make it a plausible and interesting candidate for exploration in this field.

Development of Advanced Functional Materials

The intrinsic electronic and photophysical properties of the nitroaromatic system, combined with the potential for chemical modification, position this compound as a candidate for the development of advanced functional materials.

Photo-responsive Materials: Nitrophenyl compounds are known for their photo-responsive behavior. For example, studies on 3-nitrophenylacetic acid have investigated its photodecarboxylation in aqueous solutions. chemicalbook.com This light-induced reactivity is a key principle in designing materials for photolithography, data storage, or light-triggered drug release. Furthermore, 3-nitrophenylacetic acid has been used to synthesize azobenzene (B91143) amino acids, which are powerful photo-inducible conformational switches that can be incorporated into polypeptides to control their structure and function with light. chemicalbook.com

Non-linear Optical (NLO) Materials: Molecules with electron-donating and electron-accepting groups attached to a π-conjugated system can exhibit significant NLO properties. By reducing the nitro group (an electron-withdrawing group) to an amine (an electron-donating group), a "push-pull" system is created across the phenyl ring. Such structures are foundational for materials used in telecommunications and optical computing.

Energetic Materials: The high nitrogen and oxygen content provided by the nitro group means that this molecule and its derivatives could be investigated as precursors or components in the field of energetic materials.

The ability to tune the electronic properties through well-understood chemical transformations of the nitro and ester groups makes this class of compounds a flexible platform for designing materials with specific optical, electronic, or photo-responsive functions.

Use in Biosensor and Chemo-sensor Development (non-medical diagnostic applications)

In the field of chemical sensing, molecules are designed to signal the presence of a specific analyte through a measurable change, such as color or fluorescence. While this compound itself is not a sensor, it can serve as a building block for sensor systems or for the functionalization of sensor surfaces.

Surface Functionalization: As discussed in the polymer section, derivatives of phenylacetic acid can be electropolymerized to create thin films on electrode surfaces. tcichemicals.com These films can be used to immobilize recognition elements like enzymes or antibodies for biosensing applications. The carboxylic acid or amine derivatives of the title compound could be covalently attached to sensor substrates (e.g., silicon, gold, or carbon nanotubes) to create a functionalized surface capable of selectively binding to target analytes.

Component of Sensor Molecules: The nitroaromatic moiety is a key component in many sensing systems, often acting as the analyte itself (e.g., detection of nitroaromatic explosives). nih.govuni.lu However, the nitrophenyl group can also be incorporated into a larger sensor molecule. For instance, after reduction to an amine, the resulting aniline derivative can be used to synthesize fluorescent dyes or other signaling units. Triphenylamine derivatives, for example, have been extensively developed as fluorescent chemosensors for detecting metal ions and other analytes. uni.luuni.lu The aniline derived from this compound could be a precursor to such advanced sensor molecules.

The chemical handles present in the molecule provide a means to integrate it into more complex systems designed for the selective detection of chemical and biological species.

Advanced Analytical Methodologies for Characterization and Purity Assessment

High-Resolution Chromatographic Techniques for Separation and Purity Profiling (HPLC, GC)

High-resolution chromatographic techniques are indispensable for separating ethyl 2-methyl-5-nitrophenylacetic acid from starting materials, byproducts, and other impurities, thereby allowing for its accurate purity profiling. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC (RP-HPLC) is a primary technique for the analysis of moderately polar compounds like this compound. The separation is typically achieved on a C18 stationary phase. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, with the pH adjusted by acids like phosphoric acid or formic acid to ensure the carboxylic acid is in its non-ionized form, leading to better peak shape and retention. sielc.com For Mass Spectrometric (MS) detection, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are preferred. sielc.com

A typical HPLC method for the purity profiling of this compound could involve a gradient elution, where the proportion of the organic solvent is increased over time. This allows for the effective separation of impurities with a wide range of polarities. Detection is commonly performed using a UV detector, as the nitroaromatic chromophore in the molecule allows for sensitive detection at specific wavelengths.

Table 1: Illustrative HPLC Parameters for Purity Analysis

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-20 min: 30-70% B; 20-25 min: 70-30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

This table is for illustrative purposes and actual conditions may vary.

Gas Chromatography (GC):

Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, it can be derivatized to a more volatile ester (e.g., its methyl ester) to facilitate GC analysis. This approach is particularly useful for detecting volatile impurities. The separation in GC is achieved using a capillary column with a suitable stationary phase, and detection is often performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Advanced Spectroscopic Techniques for Structural Elucidation of Novel Derivatives (e.g., 2D NMR, HRMS, X-ray Crystallography)

To unambiguously determine the chemical structure of this compound and any novel derivatives, a combination of advanced spectroscopic techniques is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While 1D NMR (¹H and ¹³C) provides fundamental structural information, 2D NMR techniques are crucial for complex structural elucidation. Techniques such as COSY (Correlation Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal one-bond and multiple-bond correlations between protons and carbons, respectively. This information is vital for assigning all the signals in the NMR spectra and confirming the connectivity of the atoms within the molecule. For instance, HMBC can be used to confirm the position of the ethyl ester group by observing correlations from the methylene (B1212753) protons of the ethyl group to the carbonyl carbon of the ester.

High-Resolution Mass Spectrometry (HRMS):

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion and its fragments. ulster.ac.ukmdpi.com This allows for the determination of the elemental composition of the molecule with a high degree of confidence, which is a critical step in confirming its identity. ulster.ac.ukmdpi.com Fragmentation patterns observed in the MS/MS spectra can provide further structural information, helping to piece together the different parts of the molecule. mdpi.com

X-ray Crystallography:

Quantitative Analysis Methods for Reaction Monitoring and Yield Determination

Accurate quantitative analysis is necessary to monitor the progress of the synthesis of this compound and to determine the final reaction yield.

HPLC is a widely used technique for quantitative analysis. By creating a calibration curve with standards of known concentration, the concentration of the product in a reaction mixture can be accurately determined. This allows chemists to track the formation of the product over time and to determine the optimal reaction conditions. An internal standard can be added to the reaction mixture to improve the accuracy and precision of the quantification.

NMR spectroscopy can also be used for quantitative analysis (qNMR). By integrating the signals of the product and an internal standard of known concentration, the amount of product in the sample can be determined. This method is non-destructive and can provide rapid quantitative information without the need for extensive sample preparation. For example, the progress of an esterification reaction can be monitored by observing the disappearance of the starting carboxylic acid peak and the appearance of the product ester peak in the ¹H NMR spectrum. oxinst.com

Table 2: Comparison of Quantitative Analysis Methods

TechniqueAdvantagesDisadvantages
HPLC High sensitivity and selectivity, well-established methodology.Requires calibration standards, can be time-consuming.
qNMR Non-destructive, rapid, does not always require a specific reference standard for the analyte.Lower sensitivity compared to HPLC, requires a well-resolved spectrum.

This table provides a general comparison and the suitability of each method depends on the specific application.

Chiral Analysis of Enantiomeric Forms (if applicable)

The presence of a chiral center at the alpha-carbon of the acetic acid moiety in this compound means that it can exist as a pair of enantiomers. If the synthesis is not stereospecific, a racemic mixture will be produced. The separation and quantification of these enantiomers are crucial, as they may exhibit different biological activities.

Chiral HPLC is the most common method for the enantiomeric separation of chiral compounds. nih.gov This is typically achieved using a chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other, leading to their separation. Polysaccharide-based CSPs are widely used for the separation of a broad range of chiral compounds, including carboxylic acids. researchgate.net The mobile phase is usually a mixture of an alkane (like hexane) and an alcohol (like isopropanol), often with a small amount of an acidic modifier to improve peak shape. nih.gov

Table 3: Illustrative Chiral HPLC Parameters

ParameterValue
Column Chiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase Hexane:Isopropanol (e.g., 90:10 v/v) with 0.1% Trifluoroacetic Acid
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm

This table is for illustrative purposes and the choice of CSP and mobile phase is critical for achieving separation.

Future Research Directions and Emerging Paradigms

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of nitroaromatic compounds, including Ethyl 2-methyl-5-nitrophenylacetic acid, traditionally involves batch processes that can pose safety and scalability challenges, particularly during nitration steps which are often highly exothermic. researchgate.net The integration of continuous flow chemistry and automated synthesis platforms presents a significant opportunity to mitigate these issues and enhance manufacturing efficiency.

Future research will likely focus on developing robust flow chemistry protocols for the nitration of ethyl 2-methylphenylacetate and subsequent manipulations. The key advantages of flow systems, such as superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to handle hazardous intermediates in small, continuous streams, make them ideal for improving the safety and consistency of producing nitro-compounds.

Automated platforms can further accelerate research by enabling high-throughput screening of reaction conditions, catalysts, and reagents. This approach facilitates rapid optimization of synthetic routes, leading to higher yields and purities. The data generated from these automated experiments can be used to build predictive models for reaction outcomes, further refining the synthesis of this compound and its analogues.

ParameterTraditional Batch SynthesisFlow Chemistry & Automated Synthesis
Safety Higher risk due to poor heat dissipation in large volumes, potential for thermal runaway.Enhanced safety through small reaction volumes, superior heat exchange, and containment.
Control Limited control over mixing and temperature gradients.Precise control over stoichiometry, residence time, and temperature.
Scalability Challenging to scale up, often requiring significant process redesign.Readily scalable by extending operational time ("scaling-out").
Efficiency Can be time-consuming with multiple manual workup steps.Increased throughput via automation, potential for integrated workup and purification.
Reproducibility Susceptible to variations between batches.High degree of consistency and reproducibility.

This table illustrates the prospective advantages of applying flow chemistry to the synthesis of this compound based on general principles of the technology.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The chemical architecture of this compound, featuring an electron-withdrawing nitro group, an ester, and an activated benzylic position, offers a rich landscape for exploring novel reactivity. The nitro group, often considered just a precursor to an amine, is increasingly being utilized as a versatile functional handle in its own right. nih.govstudfile.net

Future investigations are expected to delve into the denitrative functionalization of this molecule. researchgate.netnsmsi.ir This emerging area of cross-coupling chemistry uses the nitro group as a leaving group, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nsmsi.ir Such strategies could provide novel pathways to synthesize complex derivatives that are otherwise difficult to access, complementing traditional methods that rely on aryl halides. researchgate.net

Furthermore, the interplay between the nitro group and the adjacent methyl and acetic acid ester moieties could lead to unprecedented intramolecular cyclization reactions, potentially yielding novel heterocyclic scaffolds. The activating effect of the nitro group is well-documented in nucleophilic aromatic substitution and other transformations, opening avenues for new synthetic methodologies. studfile.netscispace.com Research into photoredox or electrochemical activation could also unveil new reaction pathways, transforming the nitro group or other parts of the molecule under mild conditions.

Development of Highly Sustainable and Environmentally Benign Synthetic Routes

The imperative of green chemistry is driving a paradigm shift in the synthesis of industrial chemicals. researchgate.net For this compound, future research will prioritize the development of sustainable and environmentally benign manufacturing processes. A primary focus will be on replacing traditional nitration methods, which often use hazardous mixtures of concentrated nitric and sulfuric acids and generate significant acidic waste. researchgate.netnih.gov

Alternative nitrating systems, such as solid-supported reagents (e.g., inorganic nitrates on silica (B1680970) gel) or milder nitrating agents, offer pathways to reduce waste and improve safety. researchgate.net The use of greener solvents, or even solvent-free conditions, is another critical area of investigation. Microwave-assisted and ultrasound-assisted reactions are also being explored as energy-efficient alternatives to conventional heating. researchgate.net

Another key direction is the catalytic reduction of the nitro group. While the reduction to an amine is a standard transformation, future work will focus on using catalysts based on earth-abundant, non-noble metals like cobalt or iron to replace precious metal catalysts (e.g., platinum, palladium). rsc.orgliv.ac.uk Developing highly chemoselective catalytic systems that can reduce the nitro group while preserving other functional groups, like the ester, is a significant challenge and a crucial goal for sustainable synthesis. rsc.orgresearchgate.net

Synthetic StepConventional MethodPotential Green Alternative
Nitration Concentrated H₂SO₄/HNO₃ mixture.Solid-supported inorganic nitrates; NO₂/O₃ systems; solvent-free conditions. researchgate.netnih.gov
Solvents Use of volatile organic compounds (VOCs).Water, supercritical fluids, ionic liquids, or solvent-free reactions.
Reduction Stoichiometric metal reductants (e.g., Fe, Sn) in acid; precious metal catalysts (Pd, Pt).Catalytic transfer hydrogenation with non-noble metal catalysts (e.g., Co, Fe); enzymatic reduction. rsc.orgliv.ac.uk
Energy Conventional thermal heating.Microwave irradiation; sonication. researchgate.net

This table outlines potential sustainable alternatives for the synthesis and transformation of this compound.

Interdisciplinary Research Opportunities with Chemical Biology and Materials Science

The functional versatility of this compound makes it an attractive scaffold for interdisciplinary research, particularly in chemical biology and materials science. Nitroaromatic compounds are foundational in the synthesis of a wide array of products, from pharmaceuticals and agrochemicals to dyes and explosives. nih.govresearchgate.net

In chemical biology , this compound and its derivatives could serve as building blocks for creating novel bioactive molecules. The corresponding amine, obtained after reduction, is a key precursor for synthesizing a variety of heterocyclic compounds and other structures of medicinal interest. researchgate.net The molecule could be functionalized to develop chemical probes for studying biological processes or as fragments in drug discovery programs. The inherent properties of nitroaromatics also lend themselves to the design of prodrugs that are activated under specific biological conditions, such as the hypoxic environment of tumors.

In materials science , the aromatic structure and reactive handles of this compound provide opportunities for designing new polymers and functional materials. mdpi.com For instance, it could be incorporated into polymer backbones to modulate properties like thermal stability, conductivity, or optical characteristics. The nitro group can influence the electronic properties of materials, suggesting potential applications in sensors for detecting various analytes. mdpi.comresearchgate.net After conversion to an amine, the resulting monomer could be used to synthesize high-performance polymers, specialty dyes, or liquid crystals. The exploration of its use in creating metal-organic frameworks (MOFs) or coordination polymers could also lead to materials with novel catalytic or gas storage properties. mdpi.com

Q & A

Q. What synthetic methodologies are optimal for producing Ethyl 2-methyl-5-nitrophenylacetic acid with high yield and purity?

  • Methodological Answer : The synthesis typically involves nitration and esterification steps. A reflux system using toluene:water (8:2 ratio) under reduced pressure for 5–7 hours can facilitate intermediate formation, as demonstrated in analogous azidoacetamide syntheses . For hydrolysis, 10% aqueous KOH in methanol at 80–82°C for 2 hours is effective, yielding ~78.6% crude product after acid precipitation . Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) , and purify via ethanol crystallization or ethyl acetate extraction .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Use a combination of:
  • NMR/IR spectroscopy to confirm functional groups (e.g., ester, nitro, methyl).
  • Single-crystal X-ray diffraction to resolve intermolecular interactions (e.g., O–H⋯O hydrogen bonding patterns observed in structurally similar esters) .
  • High-performance liquid chromatography (HPLC) with NIST-validated reference standards to assess purity .
    Cross-validate data against computational models (e.g., bond-length data from crystallography) .

Q. What storage conditions ensure the stability of this compound?

  • Methodological Answer : Store as a neat oil or crystalline solid at –20°C, based on stability protocols for analogous phenylacetic esters . Conduct accelerated degradation studies (e.g., thermal stress at 40°C for 4 weeks) to empirically determine shelf life, and monitor via HPLC for byproduct formation .

Advanced Research Questions

Q. How can regioselectivity challenges during nitration of the phenylacetic acid precursor be addressed?

  • Methodological Answer : Nitro group placement (para vs. meta) is influenced by steric and electronic effects of existing substituents. Optimize reaction conditions by:
  • Using mixed acids (HNO₃/H₂SO₄) at 0–5°C to favor meta-nitration .
  • Employing directing group strategies (e.g., temporary protection of the acetic acid moiety as an ethyl ester to modulate electronic effects) .
    Validate regiochemistry via NOESY NMR or X-ray crystallography .

Q. How should researchers resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer :
  • Standardize protocols : Use NIST reference data for instrument calibration .
  • Statistical validation : Apply t-tests or ANOVA to compare batch-specific results (e.g., purity ≥98% with batch-specific certificates) .
  • Uncertainty quantification : Characterize measurement errors using established metrics (e.g., ±0.003 Å mean bond-length deviation in crystallography) .

Q. What role does this compound play as a pharmaceutical intermediate?

  • Methodological Answer : The compound’s nitro and ester groups make it a precursor for bioactive molecules (e.g., antihypertensive agents). For example:
  • Hydrogenation : Reduce the nitro group to an amine for further coupling .
  • Ester hydrolysis : Convert to the free acid for carboxylate-based drug design .
    Validate bioactivity via in vitro assays (e.g., enzyme inhibition) and correlate with structural data .

Q. What computational approaches predict the degradation pathways of this compound under varying pH conditions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Model hydrolysis kinetics at different pH levels, referencing crystallographic bond angles and lengths .
  • Molecular dynamics simulations : Predict aggregation behavior in aqueous/organic solvent systems .
    Compare results with empirical degradation studies (e.g., HPLC monitoring of hydrolyzed byproducts) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.